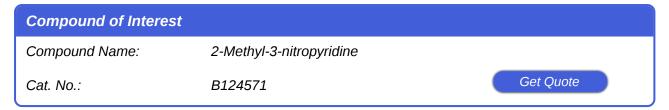


A Technical Guide to the Solubility and Stability of 2-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-nitropyridine is a key heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy in synthesis, formulation, and biological activity is fundamentally linked to its solubility and stability. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of **2-Methyl-3-nitropyridine**. While quantitative data in the public domain is limited, this document consolidates available information, outlines detailed experimental protocols for its determination, and presents logical frameworks for understanding its chemical behavior.

Physicochemical Properties

A summary of the core physicochemical properties of **2-Methyl-3-nitropyridine** is essential for predicting its behavior. The presence of a polar nitro group and a basic pyridine nitrogen, combined with a nonpolar methyl group, governs its interactions in various systems.

Table 1: Physicochemical Properties of 2-Methyl-3-nitropyridine



Property	Value	Reference
CAS Number	18699-87-1	[1]
Molecular Formula	C6H6N2O2	[1]
Molecular Weight	138.12 g/mol	[2]
Appearance	Light yellow to brown powder or lump	[3][4]
Melting Point	32-35 °C	[1][3]
Boiling Point	86 °C / 5 mmHg	[2]
Predicted pKa	1.92 ± 0.10	[3]
Storage	Under inert gas (Nitrogen or Argon) at 2-8 °C	[3]

Solubility Profile

The solubility of **2-Methyl-3-nitropyridine** is a critical parameter for its use in synthesis, purification, and formulation.

Qualitative and Predicted Solubility

Direct quantitative solubility data is sparse in published literature. However, based on its chemical structure and available qualitative information, a solubility profile can be predicted.

- Known Solubility: The compound is reported to be soluble in Methanol.[3]
- Predicted Solubility:
 - Polar Protic Solvents (e.g., Ethanol, Isopropanol): Good solubility is expected due to the
 potential for hydrogen bonding with the nitrogen atoms of the pyridine ring and the nitro
 group.
 - Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Good solubility is anticipated due to dipole-dipole interactions.



- Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the
 pyridine ring offers some aromatic interaction, the highly polar nitro group will limit
 solubility in non-polar media.
- Aqueous Solubility: Due to the basicity of the pyridine nitrogen (predicted pKa ~1.92), it
 will exhibit pH-dependent solubility. It is expected to be more soluble in acidic aqueous
 solutions where it can form a protonated, more polar salt. Its solubility in neutral water is
 likely low.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, standardized experimental protocols should be followed.

Protocol 1: Qualitative Solubility Classification

This method rapidly categorizes the compound's solubility, providing a basis for solvent selection in other applications.

- Preparation: Add approximately 25 mg of **2-Methyl-3-nitropyridine** to a test tube.
- Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, hexane) in portions, shaking vigorously after each addition.
- Observation: Visually determine if the compound has completely dissolved.
- Classification: Classify the compound based on its solubility in the sequence of solvents, which can indicate the presence of acidic or basic functional groups.

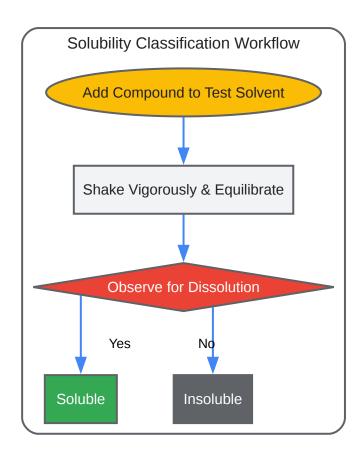
Protocol 2: Quantitative Solubility by Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility. [5][6]

- Sample Preparation: Add an excess amount of solid 2-Methyl-3-nitropyridine to a series of vials, each containing a known volume of the desired solvent.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]



- Phase Separation: After equilibration, allow the vials to stand, letting undissolved solid settle.
 Alternatively, centrifuge the samples to pellet the excess solid.
- Sampling: Carefully withdraw an aliquot from the clear, supernatant layer. To avoid aspirating solid particles, filtration through a 0.45 µm filter is recommended.[7]
- Quantification: Dilute the aliquot appropriately and determine the concentration of 2-Methyl-3-nitropyridine using a validated stability-indicating analytical method, such as RP-HPLC with UV detection.[5][7]
- Calculation: The solubility is reported as the determined concentration (e.g., in mg/mL or μg/mL).



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A simplified workflow for qualitative solubility assessment.

Stability Profile and Degradation



Understanding the chemical stability of **2-Methyl-3-nitropyridine** is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in pharmaceutical preparations.[8]

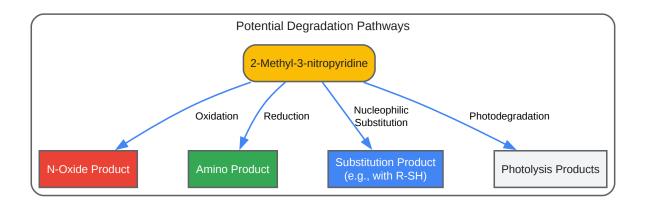
Intrinsic Stability and Predicted Degradation Pathways

The stability is influenced by its functional groups. The nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, while the pyridine nitrogen can be oxidized. Recommended storage at 2-8°C under an inert atmosphere suggests sensitivity to temperature and/or oxidation.[3]

Potential Degradation Pathways:

- Hydrolysis: Susceptibility to acid- and base-catalyzed hydrolysis should be evaluated, although the pyridine ring itself is generally stable.
- Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The methyl group could also be oxidized under harsh conditions.
- Photodegradation: Aromatic nitro compounds are often photolabile. Exposure to light, particularly UV, may induce degradation.[8]
- Reduction: The nitro group is readily reducible to an amino group (2-amino-3-methylpyridine), a common transformation in synthesis that could also occur as a degradation pathway under reducing conditions.
- Nucleophilic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like thiols.[9][10]





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Hypothesized degradation pathways for **2-Methyl-3-nitropyridine**.

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method, as mandated by ICH guidelines.[8][11] The goal is to achieve 5-20% degradation of the active ingredient.[12][13]

Protocol 3: Forced Degradation Study

- Stock Solution Preparation: Prepare a stock solution of **2-Methyl-3-nitropyridine** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[14]
- Stress Conditions: Expose the stock solution to the following conditions in parallel with a control sample stored at 2-8°C in the dark.
 - Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2 to 24 hours).[15][16]
 - Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the samples before analysis.[15][16]
 - Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
 [15]

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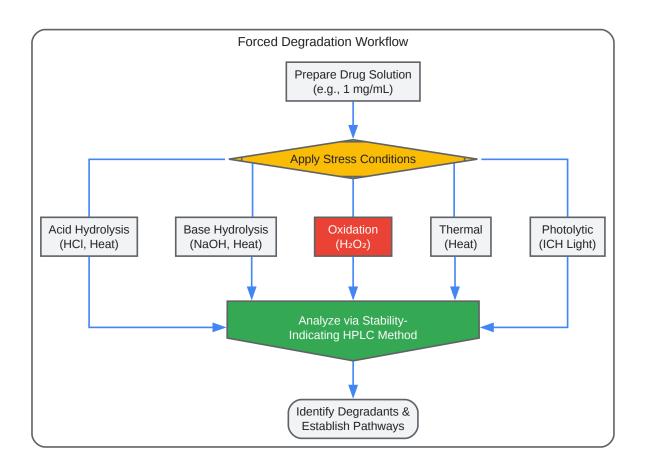


- Thermal Degradation: Heat the solution (and a solid sample) at a temperature above accelerated stability testing conditions (e.g., 80°C).[8]
- Photostability: Expose the solution (and a solid sample) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. A dark control should be run concurrently.[8]
- Sample Analysis: At appropriate time points, withdraw samples from each stress condition.
- Analytical Method: Analyze all samples using a developed and validated stability-indicating RP-HPLC method. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[17][18][19] The method must be able to separate the parent peak from all degradation product peaks.

Data Evaluation:

- Determine the percentage of degradation for the parent compound.
- Perform peak purity analysis (e.g., using a PDA detector) to ensure the parent peak is not co-eluting with any degradants.
- Identify and characterize major degradation products, potentially using LC-MS.[20]





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